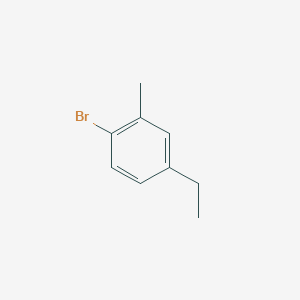

1-Bromo-4-ethyl-2-methylbenzene

Description

Contextualization of Brominated Aromatic Compounds as Advanced Synthetic Intermediates

Brominated aromatic compounds, often referred to as aryl bromides, are a cornerstone of modern organic synthesis. The presence of a bromine atom on an aromatic ring provides a reactive handle for a multitude of chemical transformations. nih.gov This reactivity allows chemists to strategically introduce new functional groups and build intricate molecular architectures. researchgate.net

Electrophilic aromatic bromination is a common method for preparing these crucial intermediates. nih.gov The bromine atom, being an effective leaving group, facilitates a variety of reactions. These include the formation of organometallic reagents like Grignard reagents, which are invaluable for creating new carbon-carbon bonds. nih.gov Furthermore, aryl bromides are key substrates in numerous palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions. patsnap.com These reactions have revolutionized the way complex organic molecules, including pharmaceuticals and materials with novel properties, are constructed. researchgate.netpatsnap.com

Research Significance of Substituted Bromobenzenes in Complex Molecular Synthesis

The strategic placement of substituents on the bromobenzene (B47551) ring, as seen in 1-Bromo-4-ethyl-2-methylbenzene, adds another layer of control and versatility to its synthetic applications. The electronic and steric effects of these substituents can influence the reactivity of the bromine atom and direct the course of subsequent reactions. youtube.com This allows for highly regioselective modifications, which is critical when constructing complex target molecules with specific three-dimensional arrangements.

The development of efficient methods for the synthesis of polysubstituted benzenes is an active area of research. youtube.com Compounds like this compound serve as valuable starting materials in these endeavors. Their utility extends to the synthesis of a wide array of compounds, including pharmaceuticals, agrochemicals, and advanced materials. nih.gov The ability to precisely manipulate the structure of these substituted bromobenzenes is fundamental to the advancement of chemical synthesis and the discovery of new functional molecules.

Physicochemical Properties

This compound is a chemical compound with the molecular formula C9H11Br. uni.lu Its structure consists of a benzene (B151609) ring substituted with a bromine atom, an ethyl group, and a methyl group at positions 1, 4, and 2, respectively.

| Property | Value |

| Molecular Formula | C9H11Br |

| Molecular Weight | 199.09 g/mol |

| Monoisotopic Mass | 198.00441 Da |

| InChI | InChI=1S/C9H11Br/c1-3-8-4-5-9(10)7(2)6-8/h4-6H,3H2,1-2H3 |

| InChIKey | XBGBBRDQTBGMBC-UHFFFAOYSA-N |

| SMILES | CCC1=CC(=C(C=C1)Br)C |

| Data sourced from PubChem uni.lu |

Spectroscopic Data

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the ethyl group's methylene (B1212753) and methyl protons, and the methyl group's protons, with their chemical shifts and splitting patterns providing information about their chemical environment and connectivity.

¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal the number of unique carbon atoms in the molecule, including the substituted and unsubstituted carbons of the benzene ring and the carbons of the alkyl side chains.

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for C-H stretching and bending vibrations of the aromatic ring and alkyl groups, as well as a C-Br stretching vibration at a lower frequency. nist.gov

Mass Spectrometry: Mass spectrometry would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of the bromine atom (with its two isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance). Fragmentation patterns would provide further structural information.

Synthesis and Reactivity

The synthesis of this compound can be achieved through various methods common in organic chemistry for the formation of substituted aromatic compounds. One plausible route involves the bromination of 4-ethyl-2-methylaniline (B3056488) via a Sandmeyer-type reaction, which is a well-established method for introducing a bromine atom onto an aromatic ring. nih.govresearchgate.net Another approach could be the Friedel-Crafts alkylation of a bromotoluene derivative or the bromination of an ethyl- and methyl-substituted benzene. weebly.com

The reactivity of this compound is largely dictated by the presence of the bromine atom. This halogen atom makes the compound a suitable substrate for a variety of transformations:

Cross-Coupling Reactions: It can readily participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, to form new carbon-carbon bonds. researchgate.net This allows for the introduction of a wide range of substituents, including alkyl, aryl, and alkynyl groups.

Grignard Reagent Formation: The compound can react with magnesium to form the corresponding Grignard reagent. This organometallic species is a powerful nucleophile that can be used to react with various electrophiles, such as aldehydes, ketones, and esters, to create more complex molecules.

Nucleophilic Aromatic Substitution: While less common for aryl bromides unless activated by electron-withdrawing groups, nucleophilic aromatic substitution can occur under specific conditions, allowing for the replacement of the bromine atom with other nucleophiles. patsnap.com

Applications in Advanced Organic Synthesis

The versatility of this compound makes it a valuable intermediate in the synthesis of a wide range of target molecules. Its ability to undergo various transformations allows for the construction of complex molecular frameworks with a high degree of control.

Role as a Precursor in Multi-Step Synthesis

In multi-step synthetic sequences, this compound can serve as a key building block. The bromine atom can be used as a strategic handle to introduce a specific functional group at a desired stage of the synthesis. For instance, it can be converted to an organolithium or Grignard reagent for subsequent reaction with an electrophile, or it can be used in a cross-coupling reaction to join two molecular fragments. The ethyl and methyl groups on the ring can influence the regioselectivity of these reactions and can also be modified in later steps if required.

Utility in the Synthesis of Novel Organic Materials and Biologically Active Compounds

The structural motif of this compound can be found within more complex molecules that exhibit interesting material properties or biological activity. By using this compound as a starting material, chemists can access a variety of derivatives with potential applications in areas such as:

Pharmaceuticals: Many drug molecules contain substituted aromatic rings. The ability to functionalize this compound through its bromine atom allows for the synthesis of libraries of compounds that can be screened for biological activity.

Agrochemicals: Similar to pharmaceuticals, many herbicides, insecticides, and fungicides are based on substituted aromatic structures.

Organic Electronics: Substituted aromatic compounds are often used as building blocks for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The specific substitution pattern on the benzene ring can influence the electronic properties of the resulting materials.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-ethyl-2-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Br/c1-3-8-4-5-9(10)7(2)6-8/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBGBBRDQTBGMBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90560-90-0 | |

| Record name | 1-bromo-4-ethyl-2-methylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Strategies for 1 Bromo 4 Ethyl 2 Methylbenzene

Regioselective Bromination of Substituted Alkylbenzenes

The introduction of a bromine atom to a substituted benzene (B151609) ring is governed by the directing effects of the existing substituents. In the case of 4-ethyltoluene, both the methyl and ethyl groups are ortho-, para-directing and activating. This presents a challenge in achieving high regioselectivity, as bromination can potentially occur at multiple positions. The primary goal is to favor substitution at the carbon atom ortho to the methyl group and meta to the ethyl group, yielding 1-bromo-4-ethyl-2-methylbenzene. Various catalytic systems have been developed to enhance this selectivity.

Electrophilic Aromatic Bromination Catalysis

Electrophilic aromatic bromination is the most common method for preparing aryl bromides. nih.gov The reaction typically involves the use of molecular bromine (Br₂) and a catalyst to generate a more potent electrophile. The choice of catalyst is crucial in controlling the regioselectivity of the reaction.

Lewis acids such as ferric bromide (FeBr₃) and aluminum bromide (AlBr₃) are traditional and effective catalysts for electrophilic aromatic bromination. nih.gov They function by polarizing the Br-Br bond, thereby increasing the electrophilicity of the bromine atom and facilitating the attack by the aromatic ring. nih.gov

| Catalyst | Substrate | Brominating Agent | Temperature (°C) | Product Distribution | Yield (%) |

| Fe/I₂ | o-Xylene | Br₂ | 0 to -5 | 4-Bromo-o-xylene and 3-Bromo-o-xylene | 94-97 |

| FeCl₃/Quaternary Ammonium Salts | o-Xylene | Br₂ | -60 to -20 | 4-Bromo-o-xylene (85-93% purity) | ~95 |

This table presents data for the bromination of o-xylene, a structural isomer of 4-ethyltoluene, to illustrate the typical conditions and outcomes of Lewis acid-catalyzed bromination of dialkylbenzenes.

The use of zinc salts, such as zinc chloride (ZnCl₂), adsorbed on inert supports like silica (B1680970) gel or alumina, offers a milder and potentially more selective catalytic system for aromatic bromination. While extensive data on the bromination of 4-ethyltoluene using this specific method is limited, the principle involves the Lewis acidity of the zinc salt enhancing the electrophilicity of the brominating agent. This heterogeneous catalysis approach can also simplify product purification as the catalyst can be easily filtered off.

Zeolites are microporous aluminosilicate (B74896) minerals that can act as shape-selective catalysts. Their well-defined pore structures can influence the regioselectivity of a reaction by sterically hindering the formation of certain isomers. Zeolite H-beta, for instance, has been shown to be an effective catalyst for the liquid-phase bromination of toluene (B28343) and other aromatics, favoring the formation of the para-isomer. sci-hub.cat The use of Fe₂O₃ supported on a zeolite matrix can also provide a robust and recyclable catalyst system for aromatic bromination. The acidic sites within the zeolite framework are believed to generate the electrophilic bromine species. researchgate.net

| Catalyst | Substrate | Brominating Agent | Key Finding |

| Zeolite H-beta | Toluene | NBS | Favors formation of nuclear brominated products over side-chain bromination. |

| Zeolite H-beta | o-Xylene | NBS | Comparable selectivity to H₂SO₄ for 4-bromo-o-xylene. |

This table highlights the general findings on the use of Zeolite H-beta in the bromination of related aromatic compounds, indicating its potential for regioselective synthesis.

Molecular sieves, including various types of zeolites, can be employed to control the regioselectivity of bromination reactions. Their uniform pore sizes can selectively allow the formation of less sterically hindered products. For instance, in the bromination of naphthalene, the choice of zeolite catalyst can direct the reaction towards either 1,4-dibromonaphthalene or 1,5-dibromonaphthalene. researchgate.net While specific studies on 4-ethyltoluene are not prevalent, the principle of shape-selective catalysis suggests that employing a molecular sieve with an appropriate pore diameter could favor the formation of this compound by restricting access to other positions on the aromatic ring.

Visible-light photocatalysis has emerged as a green and efficient methodology for various organic transformations, including aromatic bromination. mdpi.com Microporous organic polymers can act as heterogeneous photocatalysts, absorbing visible light to initiate the reaction. These systems can offer high selectivity under mild conditions. For example, the photocatalytic oxidative bromination of 2,6-dichlorotoluene to 2,6-dichlorobenzyl bromide has been successfully demonstrated in a microchannel reactor, achieving high yield and selectivity. researchgate.net This approach avoids the use of harsh reagents and can be more environmentally benign. While direct application to 4-ethyltoluene for nuclear bromination needs further investigation, the principles of photocatalysis offer a promising avenue for selective C-Br bond formation.

Oxidative Bromination Approaches

Oxidative bromination generates an electrophilic bromine species in situ from a stable bromide source, often using a benign oxidant. This approach avoids the direct use of hazardous molecular bromine. A common system for such transformations is the use of hydrogen peroxide (H₂O₂) in combination with a bromide salt like potassium bromide (KBr) or hydrogen bromide (HBr).

The process involves the oxidation of bromide ions (Br⁻) to an electrophilic brominating agent, which then reacts with the electron-rich aromatic ring of 4-ethyl-2-methyltoluene. The directing effects of the methyl and ethyl groups (both ortho-, para-directing) and steric hindrance determine the final position of bromination. For 4-ethyl-2-methyltoluene (also known as 1-ethyl-3-methylbenzene), the primary positions for electrophilic attack are ortho and para to the activating alkyl groups. The position between the two alkyl groups is sterically hindered. The most likely position for bromination is para to the ethyl group and ortho to the methyl group, yielding the target compound, this compound.

Research has shown that systems like H₂O₂–HBr can effectively serve as a source of bromine radicals under illumination for benzylic bromination. However, in the context of electrophilic aromatic substitution, the oxidation of bromide generates a "Br+" equivalent that attacks the aromatic ring. Vanadium-based catalysts can be employed in a two-phase system with H₂O₂/KBr to achieve oxidative bromination of toluene derivatives, showcasing the versatility of this method.

N-Bromosuccinimide (NBS) Mediated Bromination

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for bromination due to its ease of handling as a crystalline solid and its ability to provide a low, constant concentration of bromine in solution. While classically used for allylic and benzylic brominations under radical conditions, NBS can also be a potent electrophilic brominating agent for aromatic rings, particularly when activated by catalysts or specific reaction media.

To enhance the electrophilicity of NBS for aromatic substitution and to control regioselectivity, solid acid catalysts have been successfully employed. A notable example is the use of phosphoric acid supported on zirconium (IV) hydroxide (H₃PO₄/Zr(OH)₄). This heterogeneous catalyst has demonstrated high efficacy in the regioselective monobromination of various alkylbenzenes.

In this method, the reaction is typically carried out by refluxing the alkylbenzene substrate with NBS in a solvent like acetonitrile (B52724) (CH₃CN) in the presence of the H₃PO₄/Zr(OH)₄ catalyst. The solid acid activates the NBS, increasing the positive polarization on the bromine atom and facilitating electrophilic attack on the aromatic ring. A significant advantage of this system is its high regioselectivity for nuclear bromination, with no side-chain (benzylic) bromination products observed. Research on various alkylbenzenes using this method has reported excellent yields, often ranging from 79% to 96%. Furthermore, the solid catalyst can be easily recovered and reused multiple times without a significant loss of activity, adding to the method's practicality and environmental friendliness.

| Substrate Class | Catalyst | Reagent | Solvent | Conditions | Yield Range (%) | Ref. |

| Alkylbenzenes | H₃PO₄/Zr(OH)₄ | NBS | CH₃CN | Reflux | 79 - 96 |

Ionic liquids (ILs) have emerged as green and efficient reaction media and catalysts for a variety of chemical transformations. Brønsted-acidic ionic liquids, in particular, have been shown to effectively promote and accelerate the halogenation of organic compounds with N-halosuccinimides. An example of such an ionic liquid is 1-methyl-3-(4-sulfobutyl)imidazolium triflate, [BMIM(SO₃H)][OTf].

These ionic liquids can act as both the solvent and the catalyst, activating the NBS and facilitating the electrophilic bromination of activated aromatic rings under mild conditions and with short reaction times. The acidic nature of the IL enhances the electrophilic character of the bromine from NBS, similar to the role of a traditional Brønsted or Lewis acid, but with the added benefits of recyclability and low vapor pressure. This methodology provides high yields and excellent regioselectivity for the monobromination of activated aromatics. For substrates like 1,3-dimethoxybenzene, reaction with NBS in an acidic ionic liquid leads to selective dihalogenation, demonstrating the high reactivity achievable with this system.

While photochemical activation of NBS with UV light or a radical initiator typically leads to free-radical substitution at the more reactive allylic or benzylic positions, recent advancements in photoredox catalysis have enabled the use of visible light to promote electrophilic aromatic bromination.

Using an organic dye such as erythrosine B as a visible-light photoredox catalyst, NBS can be activated towards electrophilic aromatic substitution rather than radical pathways. In this process, the photoexcited catalyst oxidizes NBS, which significantly increases the electrophilicity of the bromine atom. This "Br+" equivalent can then attack the aromatic ring. This method is highly effective for brominating a variety of arenes under mild, practical conditions with short reaction times and high regioselectivity. A key advantage is its ability to divert the reaction away from the competing light-promoted benzylic bromination, which is often a major side reaction. For instance, while 2-methylnaphthalene typically undergoes benzylic bromination with NBS under standard photochemical conditions, the use of a photoredox catalyst like erythrosine B leads cleanly to the aromatic bromination product.

| Catalyst | Reagent | Light Source | Key Feature | Ref. |

| Erythrosine B | NBS | Visible Light | Promotes electrophilic aromatic substitution over radical benzylic bromination |

Electrochemical Bromination Techniques

Electrochemical methods offer a green and highly controllable alternative for bromination reactions. By using electricity to drive the oxidation of bromide ions to bromine in situ, these techniques avoid the need for chemical oxidants and allow for precise control over the amount of brominating agent generated. This can lead to higher selectivity and yield.

Two-phase electrolysis is a particularly effective technique for the regioselective bromination of alkyl aromatic compounds. In this setup, the electrolysis is carried out in a biphasic system, typically consisting of an aqueous solution of a bromide salt (e.g., sodium bromide) and an organic solvent (e.g., chloroform) containing the substrate, 4-ethyl-2-methyltoluene.

The process works as follows: in the aqueous phase, bromide ions are anodically oxidized to generate bromine. This reactive species is then continuously extracted into the organic layer, where it reacts with the substrate. This separation of the generation of the reagent and the reaction with the substrate provides a distinct advantage over homogeneous electrolysis. In a single-phase system, the substrate can be oxidized directly on the electrode surface, leading to a mixture of products, including both nuclear (ring) and side-chain brominated compounds.

In contrast, the two-phase system ensures that the bromination occurs in the organic phase, leading to significantly higher regioselectivity. By carefully controlling parameters such as current density, temperature, and electrolyte concentration, high yields (60–95%) of monobrominated products with excellent regioselectivity (>95%) can be achieved. This method is an environmentally clean and economical route for preparing brominated aromatic compounds with high precision.

Green Chemistry Principles in the Synthesis of Aromatic Bromides

The application of green chemistry principles to the synthesis of aromatic bromides aims to reduce the environmental impact of these important transformations. Traditional bromination methods often involve the use of hazardous reagents like elemental bromine and volatile organic solvents, leading to the generation of significant waste. Modern approaches focus on developing safer, more efficient, and sustainable synthetic routes.

Aqueous Medium Reactions

The use of water as a solvent in chemical reactions is a cornerstone of green chemistry, offering significant environmental and safety benefits over traditional organic solvents. For the synthesis of aromatic bromides, aqueous medium reactions have been explored to minimize the reliance on volatile and often toxic organic compounds.

Research has demonstrated the feasibility of brominating various aromatic compounds in water. For instance, an aqueous calcium bromide–bromine (CaBr₂–Br₂) system has been shown to be an efficient and recyclable brominating reagent at room temperature, eliminating the need for metal catalysts or acidic additives. orgsyn.org This approach allows for organic solvent-free conditions not only for the reaction itself but also for the isolation of the brominated products. orgsyn.org The recyclability of the brominating reagent further enhances the sustainability of the process. orgsyn.org

Another green approach involves the use of a bromide-bromate couple (such as NaBr/NaBrO₃) in an aqueous medium. nih.gov In the presence of an acid, this system generates hypobromous acid (HOBr) in situ, which acts as the effective brominating agent for a range of aromatic substrates, including phenols, anilines, and aromatic ethers. nih.gov This method avoids the direct handling of hazardous liquid bromine. nih.gov

The following table summarizes the results of aqueous bromination for substrates structurally related to the precursors of this compound, highlighting the potential for applying these green methods.

| Substrate | Brominating System | Solvent | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Toluene | aq. CaBr₂–Br₂ | Water | Short | High | orgsyn.org |

| Phenol | aq. CaBr₂–Br₂ | Water | Instant | 98 | orgsyn.org |

| Aniline | aq. CaBr₂–Br₂ | Water | Instant | 96 | orgsyn.org |

| Benzene | NaBr/NaBrO₃ (acidified) | Water | Ambient | Good | nih.gov |

Atom Economy and Waste Minimization

Atom economy is a key principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. Traditional electrophilic aromatic bromination using molecular bromine (Br₂) has a maximum atom economy of 50% for the bromine, as one mole of hydrogen bromide (HBr) is generated as a byproduct for every mole of brominated product formed. wikipedia.org

To improve atom economy, researchers have developed methods that utilize both bromine atoms. One such approach is an integrated bromination and oxybromination process. wikipedia.org Catalytic systems have also been designed to recycle the HBr byproduct through in-situ oxidation back to a reactive bromine species. wikipedia.org For example, the use of hydrogen peroxide (H₂O₂) as an oxidant in the presence of a suitable catalyst can achieve unprecedented atom economy in bromination reactions. wikipedia.org

The use of N-bromosuccinimide (NBS) is another alternative to molecular bromine that can lead to improved atom economy and easier handling. asianpubs.org Furthermore, waste is minimized by avoiding hazardous solvents and corrosive byproducts. The development of recyclable brominating reagents, such as the aqueous CaBr₂–Br₂ system, also contributes significantly to waste reduction by allowing the reuse of the chemical agents over multiple cycles. orgsyn.org

Catalyst Design for Sustainability (e.g., Metal-Free, Reusable)

The design of sustainable catalysts is crucial for advancing green chemistry in the synthesis of aromatic bromides. Ideal catalysts are highly efficient, selective, reusable, and free of toxic metals.

Metal-Free Catalysis: There is a growing interest in developing metal-free catalytic systems for aromatic bromination to avoid issues related to metal toxicity, cost, and contamination of the final product. cecri.res.inresearchgate.net Ionic liquids, such as [C₄Py]NO₃, have been investigated as reusable catalysts for aerobic bromination. cecri.res.inresearchgate.net These systems can utilize HBr or NaBr as the bromine source and oxygen as the primary oxidant, offering a more sustainable alternative to traditional methods. cecri.res.inresearchgate.net

Reusable Catalysts: The reusability of a catalyst is a key factor in its sustainability. Zeolites, which are microporous aluminosilicate minerals, have been shown to be effective and reusable catalysts for the regioselective bromination of aromatic compounds. asianpubs.org They can be regenerated by simple heating and reused in subsequent reactions. asianpubs.org Layered double hydroxides (LDHs) exchanged with tungstate have also been employed as catalysts for bromination with high atom economy. wikipedia.org

The following table provides examples of sustainable catalyst systems used in the bromination of aromatic compounds.

| Catalyst | Bromine Source | Oxidant | Key Features | Reference |

|---|---|---|---|---|

| [C₄Py]NO₃ (Ionic Liquid) | HBr or NaBr | O₂ | Metal-free, potential for reuse | cecri.res.inresearchgate.net |

| Zeolite NaY | Bromine | - | Reusable, high para-selectivity | asianpubs.org |

| Tungstate-exchanged Mg-Al LDH | Bromine | H₂O₂ | High atom economy, reusable | wikipedia.org |

Multi-Step Synthesis Pathways Involving this compound Precursors

The synthesis of polysubstituted aromatic compounds like this compound often requires a multi-step approach to control the regioselectivity of the substitution reactions. The order of introduction of the different functional groups onto the benzene ring is critical and is guided by the directing effects of the substituents already present.

A plausible synthetic route to this compound starts from a readily available precursor such as 4-ethyltoluene. The synthesis would involve a sequence of electrophilic aromatic substitution reactions.

Proposed Synthetic Pathway:

Nitration of 4-ethyltoluene: The first step would be the nitration of 4-ethyltoluene. Both the ethyl and methyl groups are ortho-, para-directing and activating. The nitro group will predominantly be introduced at a position ortho to one of the alkyl groups. Due to steric hindrance from the ethyl group, nitration is likely to occur at the position ortho to the methyl group, yielding 4-ethyl-2-nitrotoluene.

Reduction of the Nitro Group: The nitro group in 4-ethyl-2-nitrotoluene is then reduced to an amino group to form 4-ethyl-2-aminotoluene (also known as 2-amino-4-ethyltoluene). This reduction can be achieved using various reducing agents, such as tin or iron in the presence of hydrochloric acid.

Sandmeyer Reaction: The final step involves the conversion of the amino group to a bromo group via the Sandmeyer reaction. The amino group is first diazotized by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. Subsequent treatment of the diazonium salt with a copper(I) bromide (CuBr) solution results in the formation of the target molecule, this compound. The Sandmeyer reaction is a reliable method for introducing a halogen at a specific position on an aromatic ring that might be difficult to achieve through direct halogenation. wikipedia.org

This multi-step approach allows for the precise placement of the bromine atom, which would be challenging to achieve through direct bromination of 4-ethyltoluene due to the formation of multiple isomers.

Mechanistic and Kinetic Investigations of Bromination Reactions Relevant to 1 Bromo 4 Ethyl 2 Methylbenzene

Electrophilic Aromatic Substitution (EAS) Mechanisms

Electrophilic aromatic substitution is a fundamental reaction type in organic chemistry where an atom, typically a hydrogen, on an aromatic ring is replaced by an electrophile. dalalinstitute.com The reaction proceeds through a multi-step mechanism involving the formation of a key intermediate.

Arenium Ion (σ-complex) Formation and Stabilization

The generally accepted mechanism for electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich π-system of the benzene (B151609) ring. dalalinstitute.com This initial attack is typically the slow, rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex . libretexts.orglibretexts.orgnih.gov In this intermediate, the electrophile is attached to one of the carbon atoms of the ring, which becomes sp³-hybridized, disrupting the aromaticity of the ring. libretexts.org

However, it is worth noting that some studies have challenged the universal obligate nature of the arenium ion as an intermediate in all electrophilic aromatic substitutions, suggesting that under certain conditions, particularly with nonpolar solvents and specific reagents, alternative concerted or addition-elimination pathways may be operative. nih.gov

Rate-Determining Step Analysis

For most electrophilic aromatic substitution reactions, the formation of the arenium ion is the rate-determining step . libretexts.orglibretexts.orgnih.govlumenlearning.commsu.edu This is because the initial attack by the electrophile disrupts the highly stable aromatic system of the benzene ring, leading to a significant activation energy barrier. nih.govlumenlearning.com The transition state leading to the arenium ion is high in energy and structurally resembles the arenium ion itself, in accordance with the Hammond postulate. nih.gov

The subsequent step, the deprotonation of the arenium ion to restore the aromatic system, is a fast process with a much lower activation energy. libretexts.orglibretexts.orgmsu.edu The large energetic gain from reforming the aromatic ring makes this deprotonation the overwhelmingly favored pathway. libretexts.orglibretexts.orgmsu.edu

Influence of Activating and Deactivating Groups on Reactivity

Substituents already present on the benzene ring can significantly influence the rate of electrophilic aromatic substitution by either increasing or decreasing the electron density of the ring.

Activating Groups: These are electron-donating groups that increase the electron density of the benzene ring, making it more nucleophilic and thus more reactive towards electrophiles. slideshare.netquora.com This increased reactivity translates to a faster reaction rate compared to unsubstituted benzene. masterorganicchemistry.com Activating groups stabilize the arenium ion intermediate by donating electron density, which helps to delocalize the positive charge. assets-servd.host Common activating groups include alkyl groups (like the ethyl and methyl groups in 4-ethyl-2-methylbenzene), hydroxyl (-OH), and alkoxy (-OR) groups. slideshare.net

Deactivating Groups: These are electron-withdrawing groups that decrease the electron density of the benzene ring, making it less nucleophilic and less reactive towards electrophiles. slideshare.netquora.com This leads to a slower reaction rate compared to benzene. masterorganicchemistry.com Deactivating groups destabilize the arenium ion intermediate by withdrawing electron density, intensifying the positive charge. Examples of deactivating groups include nitro (-NO₂), cyano (-CN), and carbonyl groups (e.g., in aldehydes and ketones). assets-servd.hostpsiberg.com Halogens are also considered deactivating due to their strong inductive electron-withdrawing effect, which outweighs their weaker resonance electron-donating effect. masterorganicchemistry.compsiberg.com

The following table provides a general classification of various substituents:

| Group Type | Examples | Effect on Reactivity |

| Strongly Activating | -NH₂, -NHR, -NR₂, -OH | Greatly increase reaction rate |

| Moderately Activating | -OR, -NHCOR | Increase reaction rate |

| Weakly Activating | -Alkyl (e.g., -CH₃, -C₂H₅) | Slightly increase reaction rate |

| Weakly Deactivating | -F, -Cl, -Br, -I | Slightly decrease reaction rate |

| Moderately Deactivating | -CHO, -COR, -COOH, -COOR | Decrease reaction rate |

| Strongly Deactivating | -NO₂, -NR₃⁺, -CCl₃, -CN, -SO₃H | Greatly decrease reaction rate |

Effect of Substituents on Regioselectivity

In addition to influencing the reaction rate, substituents on the benzene ring also direct the incoming electrophile to specific positions on the ring. This directional influence is known as regioselectivity . The directing effect of a substituent is a consequence of both electronic and steric factors.

Steric hindrance can play a significant role in determining the position of electrophilic attack. Bulky substituents can physically block the approach of the electrophile to the adjacent ortho positions. nih.gov This steric hindrance can lead to a preference for substitution at the less hindered para position, even if the electronic effects favor both ortho and para substitution. For instance, in the bromination of alkylbenzenes, as the size of the alkyl group increases (e.g., from ethyl to tert-butyl), the proportion of the ortho-substituted product generally decreases due to increased steric hindrance. nih.govnsf.gov

The electronic effects of a substituent determine the stability of the possible arenium ion intermediates that can be formed.

Activating Groups (Ortho, Para-Directors): Activating groups, such as the ethyl and methyl groups in 4-ethyl-2-methylbenzene, are typically ortho, para-directors . dalalinstitute.com This is because they donate electron density to the ring, and the resonance structures of the arenium ion formed upon attack at the ortho and para positions allow for the positive charge to be delocalized onto the carbon atom bearing the activating group. This provides an additional, more stable resonance contributor where the positive charge is stabilized by the electron-donating group. Attack at the meta position does not allow for this direct stabilization, making the corresponding arenium ion less stable and the meta product less favored.

Deactivating Groups (Meta-Directors): Most deactivating groups are meta-directors . assets-servd.host These groups withdraw electron density from the ring, and attack at the ortho and para positions results in a resonance structure where the positive charge is placed on the carbon atom directly attached to the electron-withdrawing group. This is a highly destabilized arrangement. Attack at the meta position avoids placing the positive charge on this carbon, making the meta arenium ion the least unstable of the three possibilities, and thus favoring the formation of the meta product.

The interplay of these steric and electronic effects ultimately determines the product distribution in the electrophilic bromination of substituted benzenes like 4-ethyl-2-methylbenzene.

Side-Chain Bromination Mechanisms (e.g., Free Radical)

The bromination of the ethyl group in 4-ethyl-2-methyltoluene, which would lead to compounds other than the target 1-bromo-4-ethyl-2-methylbenzene, typically proceeds through a free radical mechanism. orgoreview.comlibretexts.org This type of reaction, often referred to as benzylic bromination, is favored under conditions that promote the formation of radicals, such as the presence of UV light or a radical initiator like N-bromosuccinimide (NBS). orgoreview.comlibretexts.org

The mechanism involves three key stages:

Initiation: The process begins with the homolytic cleavage of the bromine molecule (Br₂) into two bromine radicals (Br•). This is typically initiated by heat or light. orgoreview.com

Propagation: A bromine radical then abstracts a hydrogen atom from the benzylic position of the ethyl group. The benzylic C-H bonds are weaker than other sp³ hybridized C-H bonds because the resulting benzylic radical is stabilized by resonance with the aromatic ring. libretexts.orglumenlearning.com This resonance stabilization is a key factor driving the selectivity for side-chain halogenation over addition to the aromatic ring under these conditions. orgoreview.com The newly formed benzylic radical then reacts with another molecule of Br₂ to yield the brominated product and a new bromine radical, which continues the chain reaction. orgoreview.com

Termination: The reaction concludes when two radical species combine to form a stable, non-radical product. orgoreview.com

It is important to note that the choice of reaction conditions is critical. While radical conditions lead to side-chain bromination, the use of a Lewis acid catalyst like FeBr₃ would instead promote electrophilic aromatic substitution on the benzene ring. orgoreview.comlibretexts.org

Kinetic Studies of Bromination Rates and Selectivity

Kinetic studies provide quantitative insights into how reaction rates and the distribution of products are influenced by various factors, including the nature of the reactants and the reaction medium.

In aqueous solutions, the situation is more complex than simple bromination by molecular bromine. When bromide-containing waters are treated with a disinfectant like free chlorine, bromide is oxidized to form free bromine, which exists primarily as hypobromous acid (HOBr) at near-neutral pH. morressier.com While HOBr has traditionally been considered the primary brominating agent, recent research has highlighted the significant contributions of other aqueous free bromine species. morressier.comnih.gov

The reactivity of different aromatic substrates is also a key determinant. For modestly nucleophilic organic compounds, the greater electrophilicity of species like BrCl and Br₂O can more than offset their lower concentrations relative to HOBr, making them kinetically significant brominating agents. morressier.comnih.gov

A comprehensive kinetic model for the bromination of alkyl- and alkoxybenzenes in aqueous solution has been developed, taking into account the contributions of various free bromine species. This model allows for the calculation of second-order rate constants for the reactions of each brominating agent with the aromatic substrate. rsc.org

Table 1: Relative Contributions of Aqueous Free Bromine Species to Bromination Rates

| Brominating Species | Relative Electrophilicity | Conditions Favoring Formation |

|---|---|---|

| HOBr | Moderate | Near-neutral pH |

| BrCl | High | Presence of chloride ions |

| Br₂O | High | Higher concentrations of HOBr |

This table provides a qualitative overview. Actual contributions are dependent on specific reaction conditions.

The Hammett equation is a powerful tool for quantifying the effect of substituents on the reactivity of aromatic compounds. walisongo.ac.idlibretexts.org It relates the logarithm of the rate constant (k) or equilibrium constant (K) for a given reaction of a substituted aromatic compound to that of the unsubstituted parent compound through a linear free energy relationship. walisongo.ac.id

The equation is given by: log(kₓ/kₒ) = ρσ

Where:

kₓ is the rate constant for the substituted reactant.

kₒ is the rate constant for the unsubstituted reactant.

σ (sigma) is the substituent constant, which depends only on the nature and position (meta or para) of the substituent and reflects its electronic-donating or -withdrawing ability. libretexts.orgmsudenver.edu

ρ (rho) is the reaction constant, which is independent of the substituent but depends on the nature of the reaction and the conditions under which it is carried out. It measures the sensitivity of the reaction to substituent effects. walisongo.ac.idmsudenver.edu

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies that the reaction is favored by electron-donating groups. msudenver.edu Hammett plots, which are graphs of log(kₓ/kₒ) versus σ, are used to determine the ρ value for a given reaction. slideshare.net For electrophilic aromatic bromination, the reaction is facilitated by electron-donating groups, which stabilize the carbocation intermediate (arenium ion). Therefore, a negative ρ value is expected.

Theoretical and experimental studies on the bromination of toluene (B28343) and xylenes (B1142099) have provided valuable kinetic data. researchgate.netkaust.edu.sarsc.org For instance, the rate coefficients for the reaction of bromine atoms with xylenes have been determined experimentally, showing a dependence on temperature. rsc.org Such data can be used in Hammett-type analyses to understand the influence of the methyl and ethyl groups on the rate and selectivity of bromination in the formation of this compound. The steric and electronic effects of these alkyl substituents play a crucial role in directing the incoming bromine electrophile. rsc.org

Table 2: Illustrative Hammett Substituent Constants (σ)

| Substituent | σ_meta | σ_para |

|---|---|---|

| -CH₃ | -0.07 | -0.17 |

| -C₂H₅ | -0.07 | -0.15 |

| -Br | +0.39 | +0.23 |

Data sourced from various compilations of Hammett parameters.

Chemical Reactivity and Derivatization Strategies of 1 Bromo 4 Ethyl 2 Methylbenzene

Cross-Coupling Reactions

1-Bromo-4-ethyl-2-methylbenzene serves as an excellent substrate for various cross-coupling reactions, which are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds. The presence of the bromine atom on the aromatic ring allows for its participation in numerous catalytic cycles, particularly those mediated by transition metals.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for forming new bonds in organic chemistry. nih.gov For aryl halides like this compound, these reactions typically proceed through a general catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orguwindsor.ca

Oxidative Addition : The cycle begins with the oxidative addition of the aryl bromide to a palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-bromine bond, forming a new palladium(II) intermediate. This is often the rate-determining step of the reaction. libretexts.org

Transmetalation : In this step, a second coupling partner, typically an organometallic reagent (e.g., organoboron, organotin), transfers its organic group to the palladium(II) complex, displacing the halide.

Reductive Elimination : The final step is the reductive elimination of the two organic groups from the palladium center, forming the desired cross-coupled product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org

The reactivity of the aryl halide in the oxidative addition step is crucial and generally follows the order I > Br > Cl. wikipedia.org The carbon-bromine bond in this compound is sufficiently reactive for efficient participation in these transformations.

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that joins an organoboron compound with an organohalide to form a C(sp²)–C(sp²) bond, typically resulting in biaryl structures. nih.govlibretexts.org This reaction is valued for its mild conditions, tolerance of various functional groups, and the low toxicity of the boron-based reagents. nih.gov

In the context of this compound, a Suzuki-Miyaura reaction would involve its coupling with an arylboronic acid or ester in the presence of a palladium catalyst and a base. The base is essential for the transmetalation step. libretexts.org The reaction would yield a 4-ethyl-2-methyl-substituted biphenyl (B1667301) derivative. The specific product depends on the arylboronic acid used.

For instance, coupling with phenylboronic acid would produce 4-ethyl-2-methyl-1,1'-biphenyl. The reaction demonstrates broad applicability, allowing for the synthesis of complex molecular architectures. nih.gov The robustness of the Suzuki-Miyaura coupling has been demonstrated in the synthesis of various substituted biaryls, including those with challenging unprotected functional groups like anilines. nih.govrsc.org

| Coupling Partner | Catalyst System | Base | Product |

| Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | 4-ethyl-2-methyl-1,1'-biphenyl |

| 4-Methoxyphenylboronic Acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 4'-methoxy-4-ethyl-2-methyl-1,1'-biphenyl |

| Thiophene-2-boronic acid | CataXCium A Pd G3 | K₃PO₄ | 2-(4-ethyl-2-methylphenyl)thiophene |

Table 1: Illustrative Suzuki-Miyaura Coupling Reactions of this compound. The examples are based on established protocols for similar aryl bromides. nih.govnih.gov

Sonogashira Coupling for Carbon-Carbon Bond Formation

The Sonogashira coupling is another cornerstone of palladium-catalyzed reactions, specifically for the formation of a C(sp²)–C(sp) bond between an aryl or vinyl halide and a terminal alkyne. wikipedia.orglibretexts.org This reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org The mild reaction conditions make it highly valuable in natural product synthesis and materials science. wikipedia.orglibretexts.org

When this compound is subjected to Sonogashira coupling conditions, it reacts with a terminal alkyne to produce a substituted arylalkyne. The copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex formed after oxidative addition. wikipedia.org

| Terminal Alkyne | Catalyst System | Conditions | Product |

| Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N, Toluene (B28343), RT | 1-ethyl-4-(phenylethynyl)-3-methylbenzene |

| Trimethylsilylacetylene | Pd(PPh₃)₄, CuI | Et₃N, THF, RT | (4-ethyl-2-methylphenylethynyl)trimethylsilane |

| 1-Hexyne | PdCl₂(PPh₃)₂, CuI | Piperidine, DMF | 1-(hex-1-yn-1-yl)-4-ethyl-2-methylbenzene |

Table 2: Representative Sonogashira Coupling Reactions with this compound. The examples are based on standard Sonogashira protocols for aryl bromides. organic-chemistry.orgresearchgate.net

Nucleophilic Substitution Reactions

Aryl halides like this compound are generally resistant to classical nucleophilic substitution reactions (such as Sₙ1 and Sₙ2) due to the high strength of the C(sp²)-Br bond and steric hindrance. wikipedia.orgbyjus.com However, under specific conditions, substitution can occur through alternative mechanisms.

Aromatic Nucleophilic Substitution (SNAr)

The Aromatic Nucleophilic Substitution (SₙAr) mechanism involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group. wikipedia.orgyoutube.com A critical requirement for the SₙAr pathway is the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. dalalinstitute.comlibretexts.org These groups are necessary to stabilize the negative charge of the Meisenheimer complex through resonance.

This compound lacks such activating groups. Instead, it possesses electron-donating alkyl groups (methyl and ethyl) at the ortho and para positions relative to the bromine atom. These groups destabilize any potential anionic intermediate, thereby deactivating the ring towards SₙAr reactions. youtube.com Consequently, this compound does not readily undergo nucleophilic substitution via the SₙAr mechanism under standard conditions. Forcing this reaction would require extremely harsh conditions of high temperature and pressure.

Benzyne (B1209423) Intermediate Formation

An alternative pathway for nucleophilic substitution on unactivated aryl halides is the elimination-addition mechanism, which proceeds through a highly reactive benzyne intermediate. masterorganicchemistry.com This reaction is typically forced by using a very strong base, such as sodium amide (NaNH₂), at high temperatures. libretexts.org

The mechanism involves two main steps:

Elimination : The strong base abstracts a proton from a carbon atom adjacent (ortho) to the bromine leaving group. This is followed by the elimination of the bromide ion, forming a transient and highly strained triple bond within the benzene (B151609) ring, creating a benzyne intermediate. masterorganicchemistry.com

Addition : The nucleophile (e.g., amide ion, NH₂⁻) then attacks one of the two carbons of the triple bond, followed by protonation (typically from the solvent, like liquid ammonia) to yield the final substituted product. youtube.com

For this compound, there are protons on two non-equivalent ortho carbons (at C-1 and C-3). Abstraction of a proton from C-1 would lead to 4-ethyl-2-methylbenzyne. Abstraction from C-3 is also possible, leading to the same benzyne intermediate. Subsequent nucleophilic attack can occur at either C-1 or C-2 of the benzyne. This can lead to a mixture of products, where the incoming nucleophile is positioned either at the original site of the bromine atom (ipso-substitution) or at the adjacent carbon (cine-substitution). slideshare.net For example, reaction with sodium amide could potentially yield a mixture of 4-ethyl-2-methylaniline (B3056488) and 5-ethyl-2-methylaniline.

Functional Group Interconversions and Derivatization of this compound

The synthetic utility of this compound lies in the reactivity of the carbon-bromine bond, which serves as a versatile handle for introducing a wide array of functional groups. The electron-rich nature of the benzene ring, further activated by the methyl and ethyl substituents, influences the regioselectivity of these transformations. Functional group interconversions and derivatizations are key strategies to elaborate the structure of this compound, leading to the synthesis of more complex molecules.

A primary pathway for the derivatization of this compound involves metal-catalyzed cross-coupling reactions. The C-Br bond can readily undergo oxidative addition to a low-valent metal catalyst, typically palladium or nickel, initiating a catalytic cycle that results in the formation of a new carbon-carbon or carbon-heteroatom bond. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures.

Another significant strategy involves the conversion of the aryl bromide into an organometallic reagent, such as an organolithium or Grignard reagent. This is typically achieved through metal-halogen exchange or direct insertion of a metal like magnesium into the C-Br bond. The resulting nucleophilic carbon center can then react with a variety of electrophiles to introduce new functional groups.

Strategies for Further Functionalization of Brominated Aromatic Compounds

Aryl bromides are crucial building blocks in organic chemistry, providing access to a diverse range of bioactive molecules and organic materials through various transformations of the C-Br bond. nih.gov Direct C-H bond functionalization of aryl bromides is an efficient method for preparing more complex functionalized aryl bromides. nih.govacs.org

One notable strategy is the palladium-catalyzed coupling reaction between an aryl iodide and an aryl bromide, which proceeds via a silver-mediated C-H bond activation pathway to produce brominated biaryl compounds. nih.govacs.org This approach highlights the potential for selective C-H activation even in the presence of a reactive C-Br bond.

Transition metal catalysis, particularly with nickel and photoredox systems, has emerged as a powerful tool for the functionalization of C(sp³)–H bonds with aryl halides. rsc.org This method allows for the direct arylation of α-amino radicals mediated by a nickel catalyst, generating benzylic amines, which are important bioactive molecules. rsc.orgrsc.org The reaction is applicable to a wide range of aryl halides and N-aryl amines. rsc.org

The following table summarizes key cross-coupling reactions applicable to aryl bromides like this compound:

Table 1: Common Cross-Coupling Reactions for Aryl Bromides

| Reaction Name | Coupling Partner | Catalyst/Reagents | Product Type |

|---|---|---|---|

| Suzuki Coupling | Organoboron Reagent (e.g., boronic acid or ester) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Biaryl |

| Heck Coupling | Alkene | Pd catalyst, Base (e.g., Et₃N) | Substituted Alkene |

| Sonogashira Coupling | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base (e.g., amine) | Aryl Alkyne |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, Base (e.g., NaOtBu) | Aryl Amine |

| Stille Coupling | Organotin Reagent | Pd catalyst | Biaryl or Vinylarene |

Furthermore, functional group interconversion can be achieved through nucleophilic aromatic substitution, although this typically requires harsh conditions or the presence of strongly electron-withdrawing groups, which are absent in this compound. A more common approach is the formation of organometallic intermediates.

The table below outlines common functional group transformations starting from an aryl bromide:

Table 2: Functional Group Interconversions from Aryl Bromides

| Reagent(s) | Intermediate | Subsequent Reagent | Final Product |

|---|---|---|---|

| Mg, THF | Aryl Grignard Reagent (Ar-MgBr) | CO₂ then H₃O⁺ | Aryl Carboxylic Acid |

| Mg, THF | Aryl Grignard Reagent (Ar-MgBr) | Aldehyde/Ketone then H₃O⁺ | Benzyl Alcohol Derivative |

| n-BuLi or t-BuLi | Aryllithium Reagent (Ar-Li) | DMF then H₃O⁺ | Aryl Aldehyde |

| CuCN | - | - | Aryl Nitrile |

These strategies underscore the versatility of the bromine substituent as a synthetic linchpin. For this compound, these reactions would lead to a variety of derivatives functionalized at the 1-position, providing a foundation for the synthesis of a wide range of more complex organic molecules. The steric hindrance from the ortho-methyl group and the electronic effects of the alkyl groups can influence reaction rates and yields, necessitating careful optimization of reaction conditions. For instance, sterically hindered positions, such as the bromine site in a related ortho-methylated compound, have been shown to successfully undergo Suzuki-Miyaura cross-coupling. acs.org

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Prediction of Regioselectivity in Electrophilic Substitutions

A critical aspect of understanding the reactivity of an aromatic compound like 1-bromo-4-ethyl-2-methylbenzene is predicting the outcome of electrophilic substitution reactions. The existing substituents—a bromine atom, an ethyl group, and a methyl group—exert directing effects on incoming electrophiles. The interplay of their activating or deactivating and ortho-, para-, or meta-directing influences determines the regioselectivity.

DFT calculations could provide valuable insights by modeling the stability of the possible Wheland intermediates (also known as sigma complexes) formed during an electrophilic attack at the different available positions on the benzene (B151609) ring. The calculated energies of these intermediates would indicate the most likely position for substitution. Generally, the positions that are activated by the electron-donating alkyl groups (ethyl and methyl) and not sterically hindered would be favored. The bromine atom, being a deactivating but ortho-, para-directing group, would also influence the outcome.

Interactive Table: Hypothetical DFT Energy Data for Wheland Intermediates in Electrophilic Substitution of this compound

No experimental or calculated data is available. The following table is for illustrative purposes only and does not represent actual research findings.

| Position of Electrophilic Attack | Relative Energy of Wheland Intermediate (kcal/mol) | Predicted Favorability |

| C3 | Hypothetical Value | - |

| C5 | Hypothetical Value | - |

| C6 | Hypothetical Value | - |

Modeling Electronic Structure and Reactivity

DFT calculations are instrumental in modeling the electronic structure of molecules. For this compound, these calculations would yield information on the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO gap is a key indicator of chemical reactivity and stability. A smaller gap generally suggests higher reactivity.

The electrostatic potential map would visually represent the electron-rich and electron-poor regions of the molecule, further aiding in the prediction of how it would interact with other chemical species. Reactivity descriptors such as chemical hardness, softness, and electrophilicity index could also be derived from DFT calculations to provide a more quantitative measure of the molecule's reactivity.

Molecular Dynamics Simulations of Reaction Pathways

Molecular dynamics (MD) simulations could be employed to study the dynamic behavior of this compound in various environments, for instance, in a solvent or interacting with a catalyst surface. These simulations model the atomic motions over time, providing a deeper understanding of reaction mechanisms, conformational changes, and transport properties.

For a reaction involving this compound, MD simulations could help visualize the entire reaction pathway, from the approach of the reactants to the formation of the final products, including the transient existence of any intermediates and transition states. This would offer a more dynamic picture compared to the static energy calculations of DFT. However, no specific MD simulation studies for the reaction pathways of this compound have been published.

Quantum Chemical Analysis of Intermediates and Transition States

The study of reaction mechanisms heavily relies on the characterization of intermediates and transition states. nih.gov Quantum chemical methods, including DFT, are essential tools for this purpose. For any proposed reaction of this compound, these methods would be used to calculate the geometries and energies of the transient species involved.

A transition state is an energy maximum along the reaction coordinate, and its structure provides crucial information about the bond-breaking and bond-forming processes. nih.gov An intermediate is a local energy minimum along the reaction coordinate. nih.gov By calculating the energies of the reactants, intermediates, transition states, and products, a detailed energy profile for the reaction can be constructed. This profile is fundamental to determining the reaction's feasibility and its kinetics. Unfortunately, specific quantum chemical analyses of intermediates and transition states for reactions involving this compound are not documented in the scientific literature.

Advanced Analytical Techniques in Chemical Research

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for probing the molecular structure of 1-Bromo-4-ethyl-2-methylbenzene by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, their connectivity, and spatial relationships.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, distinct signals (resonances) are expected for each chemically non-equivalent proton. The aromatic region would display signals for the three protons on the benzene (B151609) ring. Their splitting patterns (multiplicity) and coupling constants (J-values) would be dictated by their positions relative to each other and the substituents. The ethyl group would present a quartet for the methylene (B1212753) (-CH₂) protons, coupled to the adjacent methyl protons, and a triplet for the terminal methyl (-CH₃) protons. The methyl group attached directly to the ring would appear as a singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, nine distinct signals would be anticipated, corresponding to the nine carbon atoms in unique electronic environments. The carbon atom bonded to the bromine atom would be significantly influenced by the halogen's electronegativity. The chemical shifts of the aromatic carbons provide insight into the electronic effects of the substituents on the ring. The alkyl carbons of the ethyl and methyl groups will appear in the upfield region of the spectrum. chegg.comdocbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Description |

| Aromatic CH | ~7.0-7.4 | ~125-145 | Signals for the 3 protons and 6 carbons of the benzene ring. |

| -CH₂- (Ethyl) | ~2.6 (quartet) | ~28 | Methylene group adjacent to the aromatic ring. |

| -CH₃ (Ethyl) | ~1.2 (triplet) | ~15 | Terminal methyl group of the ethyl substituent. |

| -CH₃ (Ring) | ~2.3 (singlet) | ~22 | Methyl group directly attached to the aromatic ring. |

Note: These are estimated values. Actual experimental values may vary based on solvent and experimental conditions.

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (C₉H₁₁Br), the molecular ion peak ([M]⁺) in the mass spectrum would be a characteristic doublet. This is due to the presence of the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. Therefore, two peaks of almost equal intensity would be observed at m/z values corresponding to the molecular weights calculated with each isotope.

Electron ionization (EI), often coupled with Gas Chromatography (GC-MS), would cause the molecular ion to fragment in a predictable manner. Common fragmentation pathways for this molecule would include the loss of the ethyl group, the methyl group, or a bromine radical. The resulting fragment ions provide a "fingerprint" that aids in the structural confirmation of the compound. For instance, a prominent peak corresponding to the loss of a bromine atom would be expected. docbrown.info

Table 2: Expected Mass Spectrometry Data for this compound

| m/z Value | Possible Ion Fragment | Significance |

| 198/200 | [C₉H₁₁Br]⁺ | Molecular ion peak doublet (due to ⁷⁹Br/⁸¹Br isotopes). |

| 183/185 | [C₈H₈Br]⁺ | Loss of a methyl group (-CH₃). |

| 169/171 | [C₇H₅Br]⁺ | Loss of an ethyl group (-C₂H₅). |

| 119 | [C₉H₁₁]⁺ | Loss of a bromine radical (Br•). |

Note: The relative intensities of these peaks can vary depending on the ionization energy and the specific mass spectrometer used.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is vital for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction.

Gas Chromatography (GC) is a common technique used to separate and analyze compounds that can be vaporized without decomposition. It is particularly well-suited for volatile compounds like this compound. In GC, a sample is injected into a heated port, vaporized, and carried by a carrier gas (the mobile phase) through a column containing a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases. The time it takes for a compound to travel through the column to the detector is known as its retention time, which is a characteristic property under a specific set of conditions. GC is often used to determine the purity of a sample by detecting the presence of any impurities, which would appear as separate peaks in the chromatogram. rsc.org

Table 3: Typical GC Parameters for Analysis of Brominated Aromatic Compounds

| Parameter | Typical Condition |

| Column | Capillary column (e.g., DB-5, HP-5ms) |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Oven Program | Temperature gradient (e.g., 100 °C to 280 °C) |

High-Performance Liquid Chromatography (HPLC) is a technique used to separate, identify, and quantify each component in a mixture. It is applicable to a wider range of compounds than GC, including those that are non-volatile or thermally unstable. In HPLC, a liquid solvent (the mobile phase) containing the sample is forced under high pressure through a column packed with a solid adsorbent material (the stationary phase).

For a relatively non-polar compound like this compound, reversed-phase HPLC is a common method of choice. sielc.com In this mode, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. sielc.comsielc.com The components of the sample are separated based on their relative hydrophobicities. HPLC is highly effective for purity assessment and can be scaled up for preparative separation to isolate the pure compound from a reaction mixture. sielc.com

Table 4: Typical Reversed-Phase HPLC Conditions for Analysis

| Parameter | Typical Condition |

| Column | C18 or other suitable reversed-phase column. sielc.com |

| Mobile Phase | A mixture of acetonitrile and water. sielc.comsielc.com |

| Detector | UV detector (monitoring at a wavelength where the analyte absorbs) |

| Flow Rate | ~1.0 mL/min |

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatography technique used to separate non-volatile mixtures. It is widely used to monitor the progress of a reaction, identify compounds present in a mixture, and determine the purity of a substance.

In TLC, the stationary phase is a thin layer of an adsorbent material, typically silica (B1680970) gel or alumina, coated onto a flat carrier such as a glass plate or plastic sheet. The sample is spotted onto the plate, which is then placed in a sealed chamber with a solvent (the eluent or mobile phase). The eluent moves up the plate by capillary action, and the components of the sample mixture migrate up the plate at different rates depending on their polarity and their affinity for the stationary and mobile phases.

For this compound, which is a relatively non-polar compound, a non-polar eluent system, such as a mixture of hexanes and ethyl acetate, would be used with a polar stationary phase like silica gel. rsc.org The position of the compound on the developed TLC plate is identified by its Retention Factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. The Rf value is a characteristic of a compound under a specific set of TLC conditions (adsorbent, eluent, temperature). reddit.com

Environmental Considerations of Brominated Alkylbenzenes in Research

Environmental Fate and Transport Studies of Related Compounds

The environmental journey of a chemical is dictated by its physical and chemical properties, which influence its distribution in the air, water, and soil. For brominated alkylbenzenes, their fate and transport are often inferred from studies on more widely used brominated compounds, such as brominated flame retardants (BFRs) and the BTEX (benzene, toluene (B28343), ethylbenzene (B125841), and xylene) group of volatile organic compounds.

Brominated compounds, particularly those with lower bromine content, can exhibit a degree of volatility, allowing for atmospheric transport. researchgate.net Once in the atmosphere, they can be subject to long-range transport, eventually being deposited in areas far from their original source. researchgate.net In aquatic environments, the solubility and partitioning behavior of brominated alkylbenzenes are key. Compounds with higher molecular weights and more bromine atoms tend to be less soluble in water and are more likely to adsorb to sediment and soil particles. nih.gov This sorption to organic matter can lead to their accumulation in sediments, which act as environmental sinks. nih.gov

The transport of these compounds in soil is influenced by factors such as soil type, organic matter content, and water flow. researchgate.net Less water-soluble compounds will have a greater tendency to remain in the soil matrix, potentially leaching into groundwater over time. The presence of other organic pollutants can also influence the transport and degradation of brominated alkylbenzenes. nih.gov

Interactive Table: Physicochemical Properties and Environmental Partitioning of Related Compounds

| Compound | Molecular Weight ( g/mol ) | Water Solubility | Log Kow (Octanol-Water Partition Coefficient) | Environmental Tendency |

| Toluene | 92.14 | 526 mg/L | 2.73 | Volatilization, some soil sorption |

| Ethylbenzene | 106.17 | 152 mg/L | 3.15 | Volatilization, moderate soil sorption |

| 4-Bromotoluene | 171.04 | 110 ppm | 3.42 | Moderate soil sorption, potential for bioaccumulation |

| 1-Bromo-4-ethylbenzene | 185.06 | Low | ~3.8 (estimated) | Strong soil and sediment sorption, potential for bioaccumulation |

Data for Toluene, Ethylbenzene, and 4-Bromotoluene from various chemical databases. Data for 1-Bromo-4-ethylbenzene is estimated based on structural similarities.

Degradation Pathways and Mechanisms

The persistence of 1-bromo-4-ethyl-2-methylbenzene in the environment is determined by its susceptibility to degradation through both non-biological (abiotic) and biological (biotic) processes.

Photodegradation, the breakdown of compounds by light, is a significant abiotic degradation pathway for many aromatic compounds. nih.gov For brominated alkylbenzenes, the absorption of ultraviolet (UV) radiation can lead to the cleavage of the carbon-bromine bond. nih.govnih.gov The rate of photodegradation can be influenced by the presence of other substances in the environment that can act as photosensitizers. Studies on the photochemical bromination of alkylbenzenes, a reverse process, indicate that the benzylic position (the carbon atom attached to the aromatic ring) is particularly reactive under light-induced radical conditions. This suggests that photodegradation could also target the ethyl and methyl groups on the benzene (B151609) ring of this compound.

Microbial degradation is a key process in the removal of organic pollutants from the environment. The structure of this compound, with its alkyl and bromo substituents, presents a target for various microbial metabolic pathways.

Under aerobic conditions, bacteria have been shown to degrade non-brominated alkylbenzenes like toluene and ethylbenzene. The degradation often proceeds through the oxidation of the alkyl side chain or the aromatic ring, leading to the formation of catechols and other intermediates that can then enter central metabolic pathways. The presence of a bromine atom can, however, make the compound more resistant to aerobic degradation.

Under anaerobic conditions, a crucial degradation pathway for brominated aromatic compounds is reductive dehalogenation, specifically anaerobic debromination. nih.gov In this process, microorganisms use the brominated compound as an electron acceptor, removing the bromine atom and replacing it with a hydrogen atom. Studies on brominated biphenyls have shown that debromination often occurs preferentially at the meta and para positions of the aromatic ring. For this compound, this would imply the initial removal of the bromine atom at position 1. Following debromination, the resulting alkylbenzene (4-ethyl-2-methylbenzene) would be more susceptible to further anaerobic or aerobic degradation.

Research on Transformation Products

The degradation of this compound can lead to the formation of various transformation products, which may have their own environmental and toxicological profiles.

Based on the degradation pathways of related compounds, several potential transformation products can be predicted:

Anaerobic Debromination: The primary transformation product under anaerobic conditions would likely be 4-ethyl-2-methylbenzene , resulting from the removal of the bromine atom.

Aerobic Degradation: Following debromination, or if aerobic degradation of the brominated parent compound occurs, oxidation of the ethyl or methyl groups could lead to the formation of corresponding alcohols, aldehydes, and carboxylic acids. For example, oxidation of the ethyl group could yield 1-(4-bromo-2-methylphenyl)ethanol and subsequently 4-bromo-2-methylacetophenone . Further degradation could involve hydroxylation of the aromatic ring.

Photodegradation: Photolytic cleavage of the C-Br bond would also lead to the formation of 4-ethyl-2-methylphenyl radicals , which could then react with other molecules to form a variety of secondary products. nih.gov Photodegradation could also lead to the formation of brominated phenols. nih.gov

Research on the biotransformation of ethylbenzene has identified metabolites such as mandelic acid and phenylglyoxylic acid, suggesting that similar pathways could be involved in the breakdown of the ethyl side chain of this compound after debromination. Furthermore, studies on the anaerobic degradation of alkylbenzenes in contaminated groundwater have identified various alkylated aromatic acids as metabolites.

Interactive Table: Potential Transformation Products of this compound

| Degradation Pathway | Potential Transformation Product | Chemical Formula |

| Anaerobic Debromination | 4-Ethyl-2-methylbenzene | C9H12 |

| Aerobic Oxidation (Ethyl group) | 1-(4-Bromo-2-methylphenyl)ethanol | C9H11BrO |

| Aerobic Oxidation (Ethyl group) | 4-Bromo-2-methylacetophenone | C9H9BrO |

| Photodegradation (C-Br cleavage) | 4-Ethyl-2-methylphenyl radical | C9H11• |